molecular formula C9H10N2 B167586 2,5-Dimethyl-1H-benzimidazole CAS No. 1792-41-2

2,5-Dimethyl-1H-benzimidazole

Cat. No.: B167586
CAS No.: 1792-41-2
M. Wt: 146.19 g/mol
InChI Key: MVHOAOSHABGEFL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the imidazole ring. Benzimidazoles, including this compound, are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with appropriate methylating agents. One common method is the reaction of o-phenylenediamine with acetic acid and formaldehyde under acidic conditions, followed by methylation using methyl iodide . Another method involves the reaction of o-phenylenediamine with methyl formate in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: Benzimidazole derivatives with additional functional groups.

    Reduction: Reduced forms of benzimidazole.

    Substitution: Substituted benzimidazole compounds with various functional groups.

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 5 positions can enhance its stability and bioavailability compared to other benzimidazole derivatives .

Properties

IUPAC Name

2,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHOAOSHABGEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170779
Record name 1H-Benzimidazole, 2,5-dimethyl- (9CI)
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792-41-2
Record name 2,6-Dimethylbenzimidazole
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Record name 2,5-Dimethylbenzimidazole
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Record name 1H-Benzimidazole, 2,5-dimethyl- (9CI)
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Record name 2,5-Dimethyl-1H-benzimidazole
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Record name 2,6-DIMETHYLBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity of 2,5-Dimethylbenzimidazole?

A1: 2,5-Dimethylbenzimidazole is known to inhibit the multiplication of influenza A and B viruses in chorioallantoic membrane cultures. [, , , , ] This inhibitory effect was observed even when the compound was added after the host tissue was infected. [] Interestingly, the compound appears to primarily affect viral multiplication without significantly impacting host cell oxygen consumption, suggesting an interference with specific viral biosynthetic pathways. []

Q2: How does 2,5-Dimethylbenzimidazole affect the influenza virus multiplication cycle?

A2: Studies employing infectivity titrations reveal that 2,5-Dimethylbenzimidazole significantly alters the first cycle of influenza B virus multiplication. [] It extends the latent period, slightly reduces the rate of titer increase during the incremental period, and drastically decreases the overall virus yield. [] The timing of compound addition post-infection influences its inhibitory effect, with earlier additions resulting in greater inhibition. [] This suggests that the compound targets early stages of the viral multiplication cycle.

Q3: Does 2,5-Dimethylbenzimidazole directly interact with influenza virus particles?

A3: Research indicates that 2,5-Dimethylbenzimidazole does not directly inactivate extracellular influenza virus particles. [] Additionally, it does not appear to interfere with virus adsorption to host tissues or the release of newly formed viral particles. [] This suggests that the compound's inhibitory effect stems from interfering with intracellular processes essential for viral replication rather than direct virucidal action.

Q4: How does the activity of 2,5-Dimethylbenzimidazole compare to other benzimidazole derivatives?

A4: Studies have investigated the structure-activity relationship of benzimidazole derivatives in inhibiting influenza virus multiplication. [, ] For instance, chloro derivatives exhibit two to three times higher activity compared to their corresponding methyl derivatives. [] Notably, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) demonstrates considerably stronger inhibition than 2,5-Dimethylbenzimidazole. [] Conversely, 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole, the moiety found in vitamin B12, shows no inhibitory effects at comparable concentrations. []

Q5: Are there other biological activities associated with 2,5-Dimethylbenzimidazole?

A5: Beyond its antiviral activity, 2,5-Dimethylbenzimidazole exhibits inhibitory effects on azo dye-induced liver tumor formation in animal models. [] When co-administered with the carcinogen 3′-methyl-4-dimethylaminoazobenzene, it significantly reduces tumor incidence, even at low concentrations. [] The compound also appears to mitigate the decrease in liver riboflavin levels caused by the carcinogen. []

Q6: What is known about the mechanism of action of 2,5-Dimethylbenzimidazole in inhibiting influenza virus multiplication?

A6: While the precise mechanism remains to be fully elucidated, the collective research suggests that 2,5-Dimethylbenzimidazole inhibits the biosynthesis of components essential for influenza virus replication. [, ] This is supported by its lack of direct virucidal activity, its impact on the viral latent period, and its interference with viral yield without affecting host cell oxygen consumption. [, , ]

Q7: How does 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) differ from 2,5-Dimethylbenzimidazole in its inhibitory action on influenza virus?

A7: DRB exhibits a more prolonged inhibitory effect compared to 2,5-Dimethylbenzimidazole. [] When infected membranes are transferred to fresh media lacking the compounds, DRB maintains its inhibition, whereas 2,5-Dimethylbenzimidazole's effect diminishes. [] This suggests distinct mechanisms of action or differences in their binding affinity to their respective targets.

Q8: What are the potential implications of understanding the mechanism of action of benzimidazole derivatives like 2,5-Dimethylbenzimidazole and DRB?

A8: Unraveling their precise mechanisms of action could pave the way for developing more potent and selective antiviral agents. [] Understanding how these compounds interfere with specific viral biosynthetic pathways could offer valuable insights into novel therapeutic targets for combating influenza and potentially other viral infections.

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